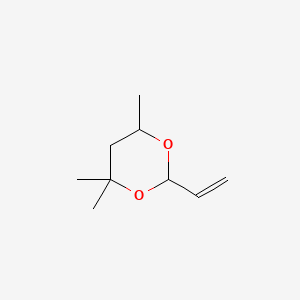

4,4,6-Trimethyl-2-vinyl-1,3-dioxane

Description

Significance of Dioxane Heterocycles in Modern Organic Synthesis

Dioxane heterocycles, particularly 1,3-dioxanes, are of considerable importance in modern organic synthesis. Their stability under various reaction conditions, such as basic, reductive, or oxidative environments, makes them excellent protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dethermofisher.com This protective strategy is a standard transformation in the synthesis of complex molecules. thieme-connect.de Beyond their role in protection, the 1,3-dioxane (B1201747) structural unit is also a component of several natural products. thieme-connect.de The reactivity of the dioxane ring can also be harnessed, as the presence of two oxygen atoms renders them Lewis bases, enabling them to solvate many inorganic compounds. thermofisher.com Furthermore, the vinyl group present in derivatives like 4,4,6-trimethyl-2-vinyl-1,3-dioxane introduces a site of unsaturation, making it a valuable monomer for the production of specialized polymers and copolymers. ontosight.ai

Historical Development and Research Trajectory of 1,3-Dioxane Chemistry

The study of dioxane compounds dates back to the 19th century, with the first synthesis of 1,4-dioxane (B91453) occurring in 1863. itrcweb.org The industrial production of 1,4-dioxane began in the 1920s. wikipedia.org The synthesis of the parent 1,3-dioxane is achieved through the acid-catalyzed reaction of formaldehyde (B43269) and 1,3-propanediol (B51772). wikipedia.org A significant advancement in 1,3-dioxane chemistry was the Prins reaction, which provides a method for their production. wikipedia.org The primary application that drove much of the research into 1,3-dioxanes was their use as protecting groups for hydroxyl groups in carbohydrates, a technique first established for the 4- and 6-hydroxy groups in pyranose sugars. thieme-connect.de Over the years, research has expanded to explore the synthesis of various substituted 1,3-dioxanes and their applications, including their use as solvents and in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisigmaaldrich.com The investigation into the stereochemistry of 1,3-dioxane derivatives has also been a significant area of study, revealing that they preferentially adopt a chair-like conformation similar to cyclohexanes. thieme-connect.de

Research Context and Scope Pertaining to this compound

The specific compound this compound is a subject of interest due to its potential as a building block in organic synthesis. Its synthesis typically involves the reaction of appropriate precursors in the presence of an acid catalyst to form the dioxane ring, followed by the introduction of the vinyl group. ontosight.ai Research into this compound focuses on its utility as an intermediate in the creation of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. ontosight.ai The reactive vinyl group also makes it a candidate for polymerization reactions, leading to the development of new polymeric materials. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.2221 g/mol |

| CAS Registry Number | 22634-89-5 |

| Other Names | 1,3-Dioxane, 4,4,6-trimethyl-2-vinyl-; 2-Vinyl-4,4,6-trimethyl-1,3-dioxane |

| Monoisotopic Mass | 156.11504 Da |

| Predicted XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Heavy Atom Count | 11 |

| Complexity | 148 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 2 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Topological Polar Surface Area | 18.5 Ų |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22634-89-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethenyl-4,4,6-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

XLVQNXPLYGVRKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC(O1)C=C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane and Analogous Dioxanes

Preparation of 4,4,6-Trimethyl-2-vinyl-1,3-dioxane via Reported Procedures

The direct synthesis of this compound involves the condensation of a suitable 1,3-diol with an unsaturated aldehyde. A common method is the reaction of acrolein with a 1,3-propanediol (B51772) derivative in the presence of a solid acid catalyst. google.com This approach allows for the formation of the 2-vinyl-1,3-dioxane (B8795907) compound without the need for heating, which can often lead to the formation of by-products. google.com The reaction temperature can range from -20°C to 100°C, with a preferred range of 10°C to 60°C for the condensation of acrolein with diols like 1,3-propanediol. google.com

A specific example of a reported procedure involves the use of a macroporous strong acid ion exchange resin as the catalyst. In a batch-type process, the immediate formation of the acetal (B89532) product is observed upon the addition of the acid catalyst to a mixture of acrolein and the diol. google.com

General Approaches to Substituted 1,3-Dioxanes Relevant to the Compound

The synthesis of substituted 1,3-dioxanes, including analogs of this compound, can be achieved through several general strategies. These methods primarily rely on the formation of the six-membered dioxane ring from appropriate starting materials.

Acid-Catalyzed Condensation Reactions in Dioxane Synthesis

Acid-catalyzed reactions are a cornerstone in the synthesis of 1,3-dioxanes. These reactions typically involve the condensation of a carbonyl compound with a 1,3-diol, or the reaction of an alkene with an aldehyde, known as the Prins reaction. jk-sci.comthieme-connect.de

The Prins reaction is a powerful tool for forming 1,3-dioxanes. It involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. wikipedia.org When an excess of an aldehyde like formaldehyde (B43269) is used at low temperatures, the primary product is a dioxane. wikipedia.org The reaction is typically catalyzed by protic acids such as sulfuric acid or Lewis acids. jk-sci.com

The mechanism involves the protonation of the carbonyl reactant by an acid, creating an oxonium ion. This electrophile then reacts with the alkene to form a carbocationic intermediate, which can then be trapped by an additional carbonyl reactant, leading to the formation of the dioxane ring. wikipedia.org

Table 1: Variants of the Prins Reaction

| Reaction Variant | Description | Key Features |

| Halo-Prins Reaction | A modification where protic acids and water are replaced by Lewis acids like stannic chloride or boron tribromide. The halogen acts as the nucleophile. wikipedia.org | Leads to halogenated dioxane derivatives. |

| Prins-Pinacol Reaction | A cascade reaction involving a Prins reaction followed by a pinacol (B44631) rearrangement. wikipedia.org | Results in ring contraction and the formation of aldehydes or ketones. |

| Asymmetric Prins Reaction | Utilizes chiral catalysts to achieve enantioselective synthesis of 1,3-dioxanes. thieme-connect.comnih.govmpg.de | Produces optically active 1,3-dioxanes, which can be converted to valuable chiral 1,3-diols. nih.govmpg.de |

Recent advancements have focused on developing enantioselective versions of the Prins reaction. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acids have been successfully used as catalysts for the asymmetric intermolecular Prins reaction of styrenes and paraformaldehyde to yield 1,3-dioxanes with good to excellent enantioselectivities. nih.govmpg.de Isotope labeling experiments and computational studies suggest a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. nih.govmpg.de Another approach employs a combination of a chiral BINOL-derived bis-phosphoric acid and CuCl to catalyze a tandem Prins/Friedel–Crafts cyclization, affording complex hexahydro-1H-benzo[f]isochromene products with high enantioselectivity. rsc.org

The direct condensation of carbonyl compounds with 1,3-diols is a classic and widely used method for preparing 1,3-dioxanes. thieme-connect.de This reaction is an equilibrium process, and to drive it towards the formation of the dioxane, the water formed during the reaction is typically removed, often by azeotropic distillation. thieme-connect.de

Various catalysts can be employed to facilitate this condensation. While traditional methods use strong acids, milder and more selective catalysts have been developed. For example, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the chemoselective conversion of carbonyl compounds to 1,3-dioxanes under nearly neutral conditions. organic-chemistry.org This method is particularly useful for substrates containing acid-sensitive functional groups. organic-chemistry.org

The reaction of a 1,3-diol with a ketone or aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) is another common procedure. ijapbc.com The reaction is typically stirred at room temperature, and after completion, the catalyst is neutralized. ijapbc.com

Synthesis Utilizing Organoboron Precursors

Organoboron compounds serve as valuable precursors in the synthesis of certain dioxane derivatives. This approach involves the formation of a dioxaborinane intermediate, which can then be further manipulated.

The reaction of 2-methyl-2,4-pentanediol with boric acid leads to the formation of 4,4,6-trimethyl-2-hydroxy-1,3,2-dioxaborinane. prepchem.com This reaction is typically carried out by refluxing a mixture of boric acid and 2-methyl-2,4-pentanediol in a solvent like benzene, with the removal of water driving the reaction to completion. prepchem.com 2-Methyl-2,4-pentanediol, also known as hexylene glycol, is a chiral diol produced industrially from the hydrogenation of diacetone alcohol. wikipedia.org

The resulting 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) is a stable dialkoxyborane. acs.org The unusual stability of related compounds like 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has also been noted. lookchem.com This stability is attributed to the steric shielding of the boron atom by the axial methyl group on the dioxane ring. lookchem.com The acetylenic analog, 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, can be prepared by the pyrolysis of the complex formed between ethynylmagnesium bromide and 2-chloro- or 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. lookchem.com

Derivatization from Related Unsaturated Cyclic Ethers

The synthesis of this compound can also be envisioned through the derivatization of other unsaturated cyclic ethers. This could involve ring-opening of a strained cyclic ether followed by rearrangement or reaction with appropriate reagents to form the desired dioxane structure.

For example, the ring-opening of oxetanes, which are four-membered cyclic ethers, has been studied. acs.orgaston.ac.uk These reactions can be initiated by various reagents and can lead to a variety of functionalized products. While a direct conversion of an unsaturated oxetane (B1205548) to this compound is not a standard transformation, the principles of ring-opening and subsequent functionalization could be applied.

Another potential route involves the transformation of dihydropyrans. The synthesis of substituted tetrahydropyrans from other cyclic ethers has been reported, for instance, through the ring contraction of 4,5-dihydro-1,3-dioxepins mediated by Lewis acids. researchgate.net Although this does not directly yield a 1,3-dioxane (B1201747), it demonstrates the feasibility of converting one heterocyclic system into another.

Multicomponent Condensation Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. The synthesis of this compound could potentially be achieved through a multicomponent strategy.

A plausible MCR would involve the condensation of a 1,3-diol, an aldehyde, and another reactive species. A well-known reaction for the formation of 1,3-dioxanes is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. researchgate.netijapbc.com Under certain conditions, with an excess of the aldehyde, a 1,3-dioxane can be formed. researchgate.net For the synthesis of the target molecule, this could conceptually involve the reaction of isobutylene (B52900) (as a precursor to the 4,4-dimethyl substitution), another alkene fragment to provide the 6-methyl group, and acrolein. However, controlling the regioselectivity and achieving the desired product from such a complex mixture would be challenging.

While specific MCRs leading directly to this compound are not prevalent in the literature, the general strategy of condensing a 1,3-diol with an aldehyde remains a fundamental and effective method for forming the 1,3-dioxane ring. organic-chemistry.org

Stereoselective Synthesis of Dioxane Isomers

The presence of stereocenters at positions 2, 4, and 6 of the 1,3-dioxane ring of this compound means that several stereoisomers can exist. The stereoselective synthesis of specific isomers is of significant interest, particularly in applications where stereochemistry influences biological activity or material properties.

The stereochemistry of 2,4,6-substituted-1,3-dioxanes has been investigated, with the ratio of cis and trans isomers being determined by the equilibrium established during the synthesis. researchgate.net The condensation of meso-2,4-pentanediol with various aldehydes and ketones has been used to study the thermodynamic preferences of substituents at the 2-position of the 1,3-dioxane ring. researchgate.net

Enzyme-mediated synthesis has been shown to be an effective method for producing enantiomerically enriched 1,3-dioxane odorants. For example, the lipase-catalyzed acetylation of a racemic diol precursor allowed for the separation of enantiomers, which were then cyclized to form specific stereoisomers of 2,4,6-trimethyl-4-[(E)-2-phenylvinyl]-1,3-dioxane with high enantiomeric excess. researchgate.net This approach highlights the potential of biocatalysis in achieving high stereoselectivity in the synthesis of complex dioxanes.

The Prins reaction can also be performed enantioselectively. For instance, the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts has enabled the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to form 1,3-dioxanes with good to excellent enantioselectivities. aston.ac.uk Such catalytic asymmetric methods could potentially be adapted for the stereoselective synthesis of this compound isomers.

Table of Reaction Conditions for the Synthesis of Substituted 1,3-Dioxanes

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| meso-2,4-Pentanediol, Benzyl methyl ketone | p-Toluenesulfonic acid | 2-Benzyl-2,4,6-trimethyl-1,3-dioxane | 71% | researchgate.net |

| 4-Methyl-1,3-pentanediol, n-Pentanal | p-Toluenesulfonic acid | 2-n-Butyl-4,4,6-trimethyl-1,3-dioxane | Not specified | organic-chemistry.org |

| Acrolein, 1,3-Propanediol | Solid perfluoro sulfonic acid cation exchange resin | 2-Vinyl-1,3-dioxane | Not specified | google.com |

| Styrene, Paraformaldehyde | Confined imino-imidodiphosphate (iIDP) Brønsted acid | Enantioenriched 1,3-dioxanes | Good | aston.ac.uk |

Reactivity and Transformation Pathways of 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane

Reactions Involving the Vinyl Moiety

The presence of a vinyl group (CH=CH2) attached to the dioxane ring imparts reactivity similar to that of other alkenes, making it a valuable component in various organic syntheses. ontosight.ai

Cross-Metathesis Reactions with Olefins

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM), a specific type of olefin metathesis, allows for the coupling of two different olefins. illinois.edu This reaction is often driven by the formation of a volatile byproduct like ethylene, which shifts the equilibrium towards the desired product. illinois.edu

In the context of 4,4,6-trimethyl-2-vinyl-1,3-dioxane, cross-metathesis offers a route to synthesize more complex molecules. The efficiency of these reactions is significantly influenced by the choice of catalyst and the steric hindrance around the double bond. Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for their high activity and functional group tolerance. organic-chemistry.orglibretexts.org The steric bulk of the N-heterocyclic carbene (NHC) ligands on these catalysts can be tuned to optimize reaction outcomes. For instance, catalysts with less bulky NHC ligands may be more effective for reactions involving sterically hindered disubstituted olefins, while those with bulkier ligands can be more efficient in forming trisubstituted olefins. organic-chemistry.org

A generalized reaction scheme for the cross-metathesis of this compound with a generic olefin (R-CH=CH2) is shown below:

Scheme 1: Generalized Cross-Metathesis Reaction

This reaction would typically be catalyzed by a ruthenium-based olefin metathesis catalyst.

| Reactant 1 | Reactant 2 | Catalyst Type | Potential Product |

| This compound | Olefin (R-CH=CH₂) | Grubbs Catalyst | Substituted vinyl-1,3-dioxane |

Utility as a Masked Vinyl Group Precursor

The 1,3-dioxane (B1201747) group can serve as a protecting group for the vinyl functionality. In complex syntheses, it is often necessary to "mask" a reactive group to prevent it from participating in undesired side reactions. The this compound can be used in this capacity, with the vinyl group being revealed at a later stage through a deprotection reaction.

Deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org These methods effectively cleave the acetal (B89532) linkage, liberating the vinyl group for subsequent transformations. The choice of deprotection conditions is crucial to ensure the desired outcome without affecting other sensitive functional groups within the molecule.

Functionalization of the Vinyl Group

The vinyl group of this compound is susceptible to a variety of functionalization reactions characteristic of alkenes. These transformations allow for the introduction of diverse chemical functionalities, expanding the synthetic utility of the parent compound.

One important reaction is hydroformylation, also known as the "oxo" process, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. google.com This reaction is typically catalyzed by cobalt or rhodium complexes and results in the formation of an aldehyde. google.com In the case of this compound, hydroformylation can lead to the formation of 3-(4,4,6-trimethyl-1,3-dioxan-2-yl)propanal. google.com

Reactions of the 1,3-Dioxane Ring System

The 1,3-dioxane ring itself is a key functional group that can undergo a range of transformations, providing access to different classes of compounds.

Ring-Opening Reactions to Yield 1,3-Diols

The 1,3-dioxane ring can be viewed as a cyclic acetal, which serves as a protecting group for a 1,3-diol. Acid-catalyzed hydrolysis is a common method for the cleavage of the 1,3-dioxane ring, which regenerates the corresponding 1,3-diol and the aldehyde or ketone from which the acetal was derived. organic-chemistry.org In the case of this compound, hydrolysis would yield 4-methyl-1,3-pentanediol and acrolein.

The regioselective ring-opening of 1,3-dioxane-type acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry. researchgate.net Various reagents and conditions can be employed to achieve selective cleavage of one of the C-O bonds, leading to the formation of mono-protected diols. researchgate.net

Nucleophilic and Electrophilic Transformations of the Acetal Center

The acetal carbon (C-2) of the 1,3-dioxane ring is electrophilic and can be susceptible to attack by nucleophiles. These reactions often proceed through the formation of an oxocarbenium ion intermediate. researchgate.net The stereoelectronic effects and conformational preferences of these intermediates play a crucial role in determining the stereochemical outcome of the reaction. researchgate.net

Conversely, transformations involving electrophilic attack at the acetal center are also possible. The development of highly discriminative and chemoselective methods for the deprotection and transformation of acetals allows for reactions that are not achievable through conventional means. nih.gov The combination of reagents like trialkylsilyl triflate and 2,4,6-collidine has been shown to promote such transformations. nih.gov

Rearrangement Pathways

The study of rearrangement reactions in organic chemistry often unveils intricate mechanistic details and provides routes to novel molecular architectures. In the context of vinyl-substituted dioxanes, such as this compound, rearrangement pathways can be influenced by thermal conditions and the presence of substituents.

Research into O-vinyl oximes has shown that these compounds can undergo both nist.govresearchgate.net and researchgate.netresearchgate.net sigmatropic rearrangements. acs.org The regioselectivity of these reactions, leading to different substituted pyrroles, is dependent on substituent effects and reaction conditions. acs.org For instance, heating alkyl- or aryl-substituted O-vinyl oximes in dioxane can lead to a nist.govresearchgate.net rearrangement followed by cyclization. acs.org The stereospecificity of the nist.govresearchgate.net rearrangement suggests a concerted mechanism without the formation of dissociated intermediates. acs.org While this research focuses on O-vinyl oximes, the principles of pericyclic reactions can be relevant to understanding potential rearrangements in other vinyl-containing heterocyclic systems.

Another relevant area of rearrangement chemistry is the Claisen rearrangement, particularly the thio-Claisen rearrangement of allyl vinyl sulfides, which transforms them into γ,δ-unsaturated carbonyl compounds. scielo.org.bo The oxy-Cope rearrangement, involving 3-hydroxylated 1,5-dienes, provides a pathway to δ,ε-unsaturated ketones or aldehydes. scielo.org.bo These examples from broader rearrangement chemistry highlight the potential for complex, concerted electronic shifts within molecules containing vinyl and heteroatom functionalities, which could be analogous to potential, yet unelucidated, pathways for this compound.

Skeletal rearrangements of functionalized tetrahydropyrans to form oxepanes have also been documented. These transformations can proceed through concerted mechanisms, leading to stereoselective ring expansion. rsc.org Such skeletal reorganizations underscore the dynamic nature of heterocyclic rings and the potential for significant structural changes under specific reaction conditions.

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The reactivity of the vinyl group in this compound makes it a candidate for various catalytic processes.

Palladium-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govlookchem.com The general mechanism involves oxidative addition of the palladium(0) catalyst to the organic electrophile, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The vinyl group in this compound could potentially participate in such reactions, either as a vinylmetal species or by activation of the C-O bonds of the dioxane ring under specific conditions. While direct palladium-catalyzed cross-coupling of this compound itself is not extensively documented in the provided search results, the principles of these reactions are well-established for a wide range of vinyl compounds. nih.govresearchgate.net For instance, palladium-catalyzed coupling of vinyl triflates with organostannanes is a high-yield reaction under mild conditions. lookchem.comresearchgate.net This highlights the utility of vinyl groups in palladium catalysis.

Furthermore, palladium(II)-catalyzed enantioselective cyclization reactions have been developed to synthesize 2-vinyl oxygen heterocycles, such as 2-vinyl-1,4-benzodioxanes. nih.gov These reactions proceed through an anti-oxypalladation/syn-deoxypalladation mechanism. nih.gov This demonstrates the ability of palladium catalysts to interact with both vinyl groups and oxygen-containing heterocycles to form new stereocenters with high enantioselectivity.

A related compound, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, has been successfully utilized as a two-carbon vinyl building block in stereoselective polyene synthesis via palladium-catalyzed Suzuki-Miyaura reactions. nih.gov This underscores the synthetic utility of vinyl groups attached to dioxane-like structures in palladium-catalyzed cross-coupling.

Brønsted Acid-Catalyzed Reactions

Brønsted acids are fundamental catalysts in a vast array of organic reactions. acs.org They function by protonating substrates, thereby activating them towards nucleophilic attack or rearrangement. In the context of this compound, the oxygen atoms of the dioxane ring are susceptible to protonation by Brønsted acids. This protonation can initiate a cascade of reactions.

The synthesis of 1,3-dioxanes often involves acid-catalyzed reactions. ontosight.ai Conversely, the cleavage of the dioxane ring can also be promoted by acidic conditions. The presence of the vinyl group adds another layer of reactivity. For example, in the presence of a Brønsted acid, the vinyl group could be protonated to form a carbocation, which could then undergo various subsequent reactions, including addition of a nucleophile or rearrangement.

Research on the methanol-to-hydrocarbon (MTH) process has shown that Brønsted acid sites in zeolites play a crucial role in the transformation of formaldehyde (B43269), an intermediate in the process. rsc.org The consumption of formaldehyde is dependent on the concentration and nature of these acid sites. rsc.org While not directly involving this compound, this illustrates the importance of Brønsted acidity in mediating reactions of oxygenated organic molecules within a catalytic framework.

Role of Zeolites in Dioxane Transformations

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them highly effective catalysts for a variety of organic transformations. researchgate.net Their shape-selective nature can influence product distributions by controlling which molecules can access the active sites within the pores.

The catalytic activity of zeolites has been investigated for the oxidation of 1,4-dioxane (B91453). researchgate.net Iron-exchanged zeolite-13X has shown high efficiency in the complete oxidation of 1,4-dioxane at elevated temperatures. researchgate.net The catalytic performance is influenced by factors such as reaction temperature, metal loading, and gas hourly space velocity. researchgate.net While this study focuses on the complete oxidation of 1,4-dioxane, it demonstrates the potential of zeolites to catalyze reactions involving the dioxane ring.

In the context of this compound, the acidic sites within zeolites could catalyze various transformations. These could include the aforementioned Brønsted acid-catalyzed reactions, such as ring opening or reactions involving the vinyl group. The confined environment of the zeolite pores could also influence the selectivity of these reactions. Furthermore, the potential for cation-exchange allows for the introduction of various metal ions into the zeolite framework, which can introduce new catalytic functionalities for redox or other types of reactions. rsc.org

Spectroscopic and Advanced Analytical Characterization of 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. sigmaaldrich.com For 4,4,6-trimethyl-2-vinyl-1,3-dioxane, both ¹H and ¹³C NMR are fundamental for structural verification.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the vinyl group, the dioxane ring protons, and the three methyl groups.

The chemical shift (δ), expressed in parts per million (ppm), indicates the electronic environment of a proton. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons. A literature report has noted a chemical shift at δ 5.86 ppm for this compound, which is characteristic of a proton in a vinyl group.

Based on the compound's structure, a theoretical ¹H NMR spectrum can be predicted. The vinyl group protons are expected to appear in the downfield region (typically 5-6.5 ppm) as a complex multiplet due to geminal and vicinal coupling. The proton on the C2 carbon of the dioxane ring, being an acetal (B89532) proton adjacent to the vinyl group, would also have a characteristic shift. Protons on the C5 and C6 positions of the ring and the methyl protons would appear further upfield.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is a theoretical representation based on standard chemical shift values and structural analysis. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinyl (-CH=CH₂) | 5.8 - 6.0 | ddd (doublet of doublet of doublets) | 1H |

| Vinyl (=CH₂) | 5.1 - 5.4 | m (multiplet) | 2H |

| Dioxane Ring (C2-H) | 4.8 - 5.0 | d (doublet) | 1H |

| Dioxane Ring (C6-H) | 3.8 - 4.2 | m (multiplet) | 1H |

| Dioxane Ring (C5-H₂) | 1.5 - 1.8 | m (multiplet) | 2H |

| C6-Methyl (-CH₃) | 1.1 - 1.3 | d (doublet) | 3H |

| C4-Methyls (gem-dimethyl) | 1.0 - 1.2 | s (singlet) | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. Due to the presence of stereoisomers and the specific substitution pattern, this compound is expected to show nine distinct signals in its ¹³C NMR spectrum, corresponding to each of its nine carbon atoms.

The chemical shifts of the carbon atoms in the vinyl group would be observed in the olefinic region (110-140 ppm). The acetal carbon (C2) would appear significantly downfield (around 100 ppm), while the other ring carbons and the methyl carbons would be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is a theoretical representation based on standard chemical shift values and structural analysis. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinyl (-C H=CH₂) | 135 - 140 |

| Vinyl (=C H₂) | 115 - 120 |

| Dioxane Ring (C2) | 98 - 102 |

| Dioxane Ring (C4) | 70 - 75 |

| Dioxane Ring (C6) | 68 - 72 |

| Dioxane Ring (C5) | 40 - 45 |

| C6-Methyl (-CH₃) | 20 - 25 |

| C4-Methyl (axial) | 25 - 30 |

| C4-Methyl (equatorial) | 18 - 23 |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. uni.lu For a molecule like this compound, several advanced NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the connectivity within the vinyl group and trace the coupling network through the C5 and C6 protons of the dioxane ring, as well as the coupling between the C6 proton and its attached methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the C2-H, C5-H₂, and C6-H protons to their respective carbons in the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the molecule's stereochemistry and conformation. For this compound, NOESY could be used to establish the relative orientation (cis/trans) of the substituents on the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₉H₁₆O₂) is 156.11503 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value. Public databases provide predicted m/z values for various ionized adducts of the compound.

Table 3: Predicted HRMS Data for this compound Adducts Source: PubChemLite. Note: These values are computationally predicted.

| Adduct | Formula | Predicted Mass-to-Charge (m/z) |

| [M+H]⁺ | [C₉H₁₇O₂]⁺ | 157.12232 |

| [M+Na]⁺ | [C₉H₁₆NaO₂]⁺ | 179.10426 |

| [M+NH₄]⁺ | [C₉H₂₀NO₂]⁺ | 174.14886 |

| [M+K]⁺ | [C₉H₁₆KO₂]⁺ | 195.07820 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound.

In a GC-MS analysis, the compound would first travel through a GC column, eluting at a specific retention time that is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). After elution, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a "molecular fingerprint."

Table 4: Hypothetical Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound Note: This table is a theoretical representation of potential fragmentation. Actual experimental results may show different or additional fragments.

| Mass-to-Charge (m/z) | Possible Fragment Identity | Fragmentation Pathway |

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 129 | [M - C₂H₃]⁺ | Loss of the vinyl group |

| 101 | [M - C₃H₅O]⁺ | Cleavage of the ring, loss of vinyl and oxygen |

| 83 | [C₅H₇O]⁺ | Dioxane ring fragment |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Acrolein fragment or C4 fragment |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl fragment or acetyl fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its unique structural features, including the vinyl group, the dioxane ring, and the methyl substituents. The gas-phase IR spectrum provided by the National Institute of Standards and Technology (NIST) serves as a reference for its characterization. researchgate.netnist.gov

Key absorption bands in the IR spectrum of this compound are indicative of its molecular structure. The presence of the vinyl group (C=CH₂) is confirmed by several distinct peaks. A peak around 3090 cm⁻¹ can be attributed to the C-H stretching vibration of the sp²-hybridized carbons of the vinyl group. The C=C stretching vibration of the vinyl group typically appears in the region of 1640-1650 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations (wagging) of the vinyl group give rise to strong absorptions in the 900-1000 cm⁻¹ range.

The C-O-C stretching vibrations of the dioxane ring are expected to produce strong and characteristic bands in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1200 cm⁻¹. The presence of methyl groups is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3090 | C-H Stretch | Vinyl (sp² C-H) |

| 2850-2960 | C-H Stretch | Methyl/Methylene (sp³ C-H) |

| ~1645 | C=C Stretch | Vinyl |

| ~1450 | C-H Bend | Methyl (asymmetric) |

| ~1375 | C-H Bend | Methyl (symmetric) |

| 1000-1200 | C-O-C Stretch | Dioxane Ring |

| 900-1000 | C-H Bend (out-of-plane) | Vinyl |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography is particularly well-suited for this volatile organic compound.

Gas Chromatography (GC) Methodologies

For the separation of isomers and purity assessment, a high-efficiency capillary column is crucial. vurup.sk A common choice would be a column with a non-polar or mid-polar stationary phase. For instance, a column with a 5% phenyl-methylpolysiloxane phase (such as a DB-5 or HP-5ms type) or a more polar 6% cyanopropylphenyl-94% dimethylsiloxane phase (like a 624-type column) would likely provide good separation. researchgate.net

The operating conditions of the GC system would be optimized to achieve good resolution of the analyte from any impurities. This includes setting an appropriate oven temperature program, which would typically start at a lower temperature and ramp up to a higher temperature to elute all components. The injector temperature would be set high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation.

Given the compound's use in fragrances, headspace sampling (HS) could be employed as a sample introduction technique. gcms.cz This is particularly useful for analyzing volatile organic compounds in complex matrices. For purity analysis of the neat compound, direct liquid injection would be more common.

A typical GC-MS method for the analysis of this compound would involve the following parameters:

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The resulting chromatogram would show a peak for this compound at a specific retention time, and the area of this peak would be proportional to its concentration. The mass spectrum of this peak would provide a fragmentation pattern that can be compared to a library spectrum (such as the one from NIST) for confirmation of its identity. nist.gov Any other peaks in the chromatogram would indicate the presence of impurities.

Computational and Theoretical Investigations on 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane and Its Analogues

Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems

The six-membered 1,3-dioxane ring is a fundamental heterocyclic system, and its conformational preferences have been a subject of extensive study. thieme-connect.deacs.org Like cyclohexane, 1,3-dioxanes predominantly adopt a chair-like conformation to minimize steric strain. thieme-connect.dechemistrysteps.com However, the presence of two oxygen atoms in the ring introduces distinct structural features compared to its carbocyclic analogue. The C-O bond length is shorter than the C-C bond, which can influence the degree of ring puckering and the interactions between substituents. thieme-connect.de

The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.deacs.org However, other conformations, such as the twist (or twist-boat), are also present on the potential energy surface and are involved in the conformational inversion of the ring. acs.orgresearchgate.net The interconversion between the two chair conformers (e.g., from an equatorial to an axial substituent orientation) proceeds through higher-energy twist intermediates. researchgate.net

The energy barrier for the chair-to-twist interconversion in 1,3-dioxane is lower than in cyclohexane, a consequence of the shorter C-O bonds. thieme-connect.de Quantum-chemical studies on substituted 1,3-dioxanes have identified two primary pathways for the conformational isomerization of equatorial and axial chair conformers, both involving twist intermediates. researchgate.net Specifically, for some 5-substituted 1,3-dioxanes, the isomerization from the equatorial chair (Ceq) to the axial chair (Cax) can proceed through either a 1,4-twist (1,4-T) or a 2,5-twist (2,5-T) conformer. researchgate.net The transition states connecting these conformers are often half-chair or sofa-like structures. researchgate.net

The potential energy surface (PES) of 1,3-dioxane and its derivatives reveals the relative energies of various conformers and the energy barriers between them. For the parent 1,3-dioxane, as well as many of its substituted analogues, the global minimum on the PES corresponds to the chair conformation. researchgate.netresearcher.life Local minima are typically occupied by twist conformers like the 1,4-twist and 2,5-twist. researchgate.net

Theoretical calculations have been employed to map the PES for various substituted 1,3-dioxanes. researchgate.net For instance, in a study of 5-alkyl- and 5-phenyl-1,3-dioxanes, the 1,4-twist conformer was found to have the highest energy among the stable conformers. researchgate.net The energy barriers for ring inversion are determined by the energies of the transition states connecting the chair and twist forms. researchgate.net

The table below presents calculated energy parameters for the inversion of some 5-substituted 1,3-dioxanes, illustrating the relative energies of the different conformers and transition states.

| Conformer/Transition State | 5-ethyl-1,3-dioxane (kcal/mol) | 5-isopropyl-1,3-dioxane (kcal/mol) | 5-tert-butyl-1,3-dioxane (kcal/mol) | 5-phenyl-1,3-dioxane (kcal/mol) |

| Ceq | 0.0 | 0.0 | 0.0 | 0.0 |

| Cax | 0.6 | 1.0 | 1.1 | 1.3 |

| 1,4-T | 5.7 | 5.3 | 4.9 | 5.9 |

| 2,5-T | 4.3 | 4.2 | 3.2 | 4.0 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

| TS-5 | - | (10.1) | - | - |

| Data sourced from a quantum-chemical study on 5-substituted 1,3-dioxanes. researchgate.net Ceq and Cax refer to equatorial and axial chair conformers, respectively. 1,4-T and 2,5-T are twist conformers. TS refers to transition states. |

Substituents on the 1,3-dioxane ring can have a significant impact on its conformational equilibrium. The size and electronic nature of the substituents influence their preference for either an axial or equatorial position. youtube.com Generally, bulky substituents prefer the equatorial position to minimize steric interactions with other axial groups, known as 1,3-diaxial interactions. chemistrysteps.com

The anomeric effect is another important factor in substituted 1,3-dioxanes, particularly for those with an alkoxy group at the C2 position. thieme-connect.de This stereoelectronic effect can stabilize an axial orientation of the substituent. thieme-connect.de

Quantum-Chemical Calculations

Quantum-chemical calculations have become an indispensable tool for investigating the properties of molecules like 4,4,6-trimethyl-2-vinyl-1,3-dioxane. dtic.mildtic.mil These methods, which are based on the principles of quantum mechanics, can provide detailed insights into molecular structure, energetics, and reactivity. wiley.com

Ab initio molecular orbital theory is a class of computational methods that solve the Schrödinger equation without relying on experimental data. wiley.com These methods have been widely applied to study the conformational properties of cyclic systems, including 1,3-dioxanes. acs.org

Ab initio calculations, such as those employing the Hartree-Fock (HF) method with various basis sets (e.g., 6-31G*), have been used to determine the geometries and relative energies of different conformers of 1,3-dioxane and its derivatives. researchgate.netacs.org For instance, such calculations have been used to characterize the stationary points (minima and transition states) on the potential energy surface of 1,4-dioxane (B91453), a related heterocyclic system. acs.org These studies help in understanding the fundamental conformational behavior of the ring system.

Density Functional Theory (DFT) is another powerful quantum-chemical method that has gained widespread use due to its balance of accuracy and computational cost. dtic.mil DFT methods are well-suited for studying the electronic structure and reactivity of organic molecules.

DFT calculations can be used to predict a variety of properties for this compound, including:

Optimized geometry: Determining the most stable three-dimensional arrangement of the atoms.

Vibrational frequencies: Predicting the infrared spectrum of the molecule.

Molecular orbital energies: Identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. youtube.com

Reaction pathways: Investigating the mechanisms of reactions involving the vinyl group or the dioxane ring.

The table below provides predicted collision cross-section (CCS) values for the protonated and other adducts of this compound, calculated using computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 157.12232 | 131.7 |

| [M+Na]+ | 179.10426 | 139.3 |

| [M-H]- | 155.10776 | 136.8 |

| [M+NH4]+ | 174.14886 | 152.7 |

| [M+K]+ | 195.07820 | 140.8 |

| [M+H-H2O]+ | 139.11230 | 127.7 |

| [M+HCOO]- | 201.11324 | 150.8 |

| [M+CH3COO]- | 215.12889 | 177.5 |

| Data from computational predictions. uni.lu |

Analysis of Stereoelectronic Interactions within the Ring System

The conformational preferences and reactivity of the 1,3-dioxane ring in this compound are heavily influenced by stereoelectronic interactions. These interactions involve the delocalization of electrons from a filled orbital to a nearby empty antibonding orbital, leading to stabilization. Computational studies, often employing methods like Natural Bond Orbital (NBO) analysis within Density Functional Theory (DFT) or ab initio molecular orbital theory, have been instrumental in quantifying these effects.

Key stereoelectronic interactions in the 1,3-dioxane ring system include:

Anomeric Effect: This is a dominant stereoelectronic effect in 1,3-dioxanes. It describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, which is counterintuitive from a steric standpoint. This preference is explained by a stabilizing hyperconjugative interaction between the lone pair (n) of one of the ring oxygen atoms and the antibonding orbital (σ) of the axial C-X bond (nO → σC-X). In the case of this compound, the vinyl group at the C2 position influences the manifestation of this effect. Computational studies on related 2-substituted 1,3-dioxanes have shown that the magnitude of the anomeric effect can be substantial. umich.edu

Homoanomeric Effect: This interaction involves the delocalization of a lone pair from a ring oxygen atom to the antibonding orbital of a C-H bond at the C5 position (nO → σ*C5-H). This effect is particularly significant in 1,3-dioxanes and contributes to the relative stability of different conformations and the elongation of certain C-H bonds. figshare.comresearchgate.net

| Interaction Type | Description | Significance in 1,3-Dioxane Ring |

|---|---|---|

| Anomeric Effect | Stabilizing interaction between an oxygen lone pair and an axial antibonding orbital at C2 (nO → σC-X). | Governs the conformational preference of substituents at the C2 position. |

| Homoanomeric Effect | Delocalization of an oxygen lone pair to the antibonding orbital of a C-H bond at C5 (nO → σC5-H). | Influences the stability and geometry of the ring, particularly affecting C5-H bond lengths. figshare.comresearchgate.net |

| Hyperconjugation | Interactions involving σ and σ* orbitals of C-H and C-O bonds. | Contributes to the overall conformational energy and fine-tunes bond lengths and angles within the ring. figshare.comresearchgate.netresearchgate.net |

Thermodynamic and Kinetic Parameters from Computational Models

Computational chemistry provides a powerful toolkit for determining the thermodynamic and kinetic parameters of chemical reactions involving this compound and its analogues. Methods such as DFT and ab initio calculations can be used to map out potential energy surfaces, from which key parameters can be extracted.

Thermodynamic Parameters:

Enthalpy of Formation (ΔfH°): This value indicates the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔfG°): This parameter combines enthalpy and entropy and is a measure of the spontaneity of a reaction.

Conformational Energies: Computational models can predict the relative energies of different conformers (e.g., chair, twist-boat). For instance, studies on 5-substituted 1,3-dioxanes have determined the Gibbs conformational energies of substituents, providing insight into the equilibrium between axial and equatorial conformers. researchgate.net

Kinetic Parameters:

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. Computational modeling of transition states allows for the direct calculation of activation energies.

Rate Coefficients (k): Using transition state theory, calculated activation energies can be used to determine the rate coefficients for a reaction at different temperatures.

Computational studies on the oxidation of biofuels with structures analogous to parts of this compound have demonstrated the utility of these approaches. For example, investigations into the H-atom abstraction from 2-methoxyethanol (B45455) have provided detailed information on energy barriers and rate coefficients for reactions at different sites of the molecule. researchgate.net Similarly, studies on the dissociation of propylene (B89431) glycol ethyl ether have mapped out potential energy surfaces and calculated kinetic and thermodynamic parameters for various reaction pathways. ekb.eg

| Parameter | Description | Application to this compound |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | Heat change upon formation from elements in their standard state. | Provides information on the energetic stability of the molecule. |

| Gibbs Free Energy of Formation (ΔfG°) | Energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of reactions involving the compound. |

| Activation Energy (Ea) | Minimum energy required to initiate a chemical reaction. | Determines the rate of reactions, such as thermal decomposition or reactions of the vinyl group. |

| Rate Coefficient (k) | Proportionality constant relating the rate of a reaction to the concentrations of reactants. | Quantifies the speed of a reaction at a given temperature. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the structures of reactants, transition states, and products, chemists can gain a step-by-step understanding of how a reaction proceeds. This is particularly valuable for reactions involving complex stereochemistry or reactive intermediates.

For compounds like this compound, computational methods can be applied to study a variety of reactions, including:

Acid-catalyzed synthesis and hydrolysis: The formation of the 1,3-dioxane ring is typically acid-catalyzed. ontosight.ai Computational models can elucidate the protonation steps, the formation of carbocation intermediates, and the subsequent ring closure.

Reactions of the vinyl group: The vinyl group is a reactive handle for various transformations, such as polymerization and addition reactions. Computational studies can model the transition states of these reactions to understand their regioselectivity and stereoselectivity.

Ring-opening reactions: The 1,3-dioxane ring can be opened under certain conditions. For example, the reaction of cis-4-methyl-2-vinyl-1,3-dioxane with alkyllithiums proceeds via a regioselective and stereoselective ring opening. nih.gov Computational modeling could provide insights into the mechanism of this cleavage.

Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction. A computational study on the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether in dioxane solvent provides a relevant example. mdpi.com This study used DFT calculations to map the Gibbs free energy profiles for different reaction paths, identifying the most favorable regioisomeric and stereoisomeric pathways. The calculations revealed that the reaction is endo stereoselective and provided the geometries of the transition states. mdpi.com Such computational approaches could be directly applied to predict the outcome of similar reactions involving this compound.

The insights gained from these computational investigations are crucial for understanding the fundamental chemistry of this compound and for designing new synthetic applications.

Applications of 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane in Advanced Organic Synthesis Research

Role as a Building Block for Complex Organic Molecules

The dual functionality of 4,4,6-trimethyl-2-vinyl-1,3-dioxane allows it to serve as a linchpin in the synthesis of intricate molecular architectures. The dioxane portion can act as a latent 1,3-diol, while the vinyl group provides a handle for a wide array of chemical transformations.

Stereoselective Synthesis of Optically Active 1,3-Diols

The 1,3-dioxane (B1201747) ring is fundamentally a cyclic acetal (B89532), which serves as a common protecting group for 1,3-diols. thieme-connect.de This protective function is reversible, as the dioxane ring is labile towards acid-catalyzed hydrolysis, regenerating the corresponding diol. thieme-connect.dewikipedia.org The stereochemistry of the 1,3-diol product is directly controlled by the stereochemistry of the parent dioxane.

The structure of this compound possesses chiral centers at the C4 and C6 positions of the dioxane ring. The synthesis of specific stereoisomers of this compound would, therefore, provide a pathway to optically active 1,3-diols upon ring-opening. Research on related systems has shown that the conformation of the 1,3-dioxane ring, which can be influenced by its substituents, plays a critical role in directing the stereochemical outcome of reactions. nih.gov For instance, the cyclization of epoxy alcohols to form dioxane-containing structures can proceed with high selectivity. nih.gov

While specific studies detailing the stereospecific hydrolysis of optically pure this compound are not prevalent, the established principles of acetal chemistry suggest that it is a viable precursor for stereodefined 1,3-diols. The general reaction is as follows:

| Reactant (Stereoisomer) | Conditions | Product (Stereoisomer) |

| (4R,6R)-4,4,6-Trimethyl-2-vinyl-1,3-dioxane | H₃O⁺ | (R)-4-Methylpentane-1,3-diol (after reduction of the aldehyde) |

| (4S,6R)-4,4,6-Trimethyl-2-vinyl-1,3-dioxane | H₃O⁺ | A different stereoisomer of 4-Methylpentane-1,3-diol |

| This table represents a conceptual pathway based on established principles of stereospecific acetal hydrolysis. The initial aldehyde product from hydrolysis is acrolein, which would need subsequent reduction. |

Preparation of Polyfunctionalized Organic Compounds

The presence of both a vinyl group and a dioxane ring allows for the sequential or simultaneous manipulation of two different functionalities, leading to the synthesis of polyfunctionalized compounds.

One key transformation is the reaction of the vinyl group. For example, hydroformylation of the closely related 2-vinyl-1,3-dioxane (B8795907) with hydrogen and carbon monoxide in the presence of a suitable catalyst yields 3-(1',3'-dioxane)propionaldehyde derivatives. google.com This reaction converts the vinyl group into an aldehyde, introducing a third functional group into the molecule.

Table 6.1: Hydroformylation of 2-Vinyl-1,3-Dioxane Derivatives

| Substrate | Catalyst | Product | Yield | Reference |

|---|

Another powerful method is the dihydroxylation of the vinyl group. Using reagents like osmium tetroxide (in catalytic amounts) with a co-oxidant (the Upjohn dihydroxylation), the vinyl group can be converted into a vicinal diol with syn-stereochemistry. organic-chemistry.org Applying this to this compound would produce a triol precursor (a glycerol (B35011) derivative attached at the C2 position of the dioxane). Subsequent hydrolysis of the dioxane ring would then unmask the protected 1,3-diol, resulting in a complex polyol—a highly functionalized acyclic molecule.

The epoxidation of the vinyl group, followed by ring-opening of the resulting epoxide, offers another route to functionalization. thieme-connect.de These transformations highlight the utility of the compound as a stable yet reactive platform for building molecular complexity.

Scaffold for the Introduction of Vinyl Moieties

The vinyl group of this compound can potentially be transferred to other molecules via carbon-carbon bond-forming reactions. While the direct use of vinyl acetals in common cross-coupling reactions like the Heck reaction is not standard, the principle has been demonstrated with structurally similar compounds. wikipedia.orgorganic-chemistry.org

Notably, a closely related compound, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane , has been successfully employed as a "two-carbon vinyl-dianion building block" in stereocontrolled polyene synthesis. nih.govworktribe.com This vinylboron compound participates efficiently in palladium-catalyzed Suzuki-Miyaura and Heck reactions, demonstrating that the trimethyl-dioxane-based scaffold is effective for the controlled introduction of vinyl groups. nih.govworktribe.com This suggests that with appropriate catalytic systems, this compound or its derivatives could serve a similar role as a stable, easily handled source for the vinyl functional group.

Contributions to Polymer Chemistry and Materials Science

The reactive vinyl group of this compound makes it a valuable monomer for creating specialized polymers and copolymers. elsevierpure.comontosight.ai

Synthesis of Vinyl-Containing Polymers

Research into the free-radical polymerization of related 2-methylene-1,3-dioxane and 2-methylene-1,3-dioxolane (B1600948) derivatives has shown that polymerization can proceed through two competitive pathways: simple vinyl addition or a more complex ring-opening polymerization. elsevierpure.com

Vinyl Addition Polymerization: The vinyl group polymerizes, leading to a polymer chain with pendant 1,3-dioxane rings.

Ring-Opening Polymerization: The radical attack leads to the opening of the dioxane ring, incorporating ester functionalities directly into the polymer backbone.

For the six-membered 2-methylene-1,3-dioxane, studies have shown that ring-opening can account for over 50% of the polymerization process. elsevierpure.com This dual reactivity is highly significant for materials science.

Table 6.2: Polymerization Pathways of Dioxane-Based Monomers

| Monomer | Polymerization Type | Resulting Polymer Structure | Reference |

|---|---|---|---|

| 2-Methylene-1,3-dioxane | Vinyl Addition & Ring Opening (>50%) | Contains both pendant dioxane rings and backbone ester groups | elsevierpure.com |

Incorporation into Polymer Architectures for Tailored Properties

The ability to control the polymerization pathway—either vinyl addition or ring-opening—allows for the tailoring of polymer properties. By incorporating monomers like this compound into polymer architectures, material properties such as degradability and mechanical strength can be precisely engineered.

When the dioxane ring opens during polymerization, it introduces ester linkages into the carbon-carbon backbone. elsevierpure.comnih.gov Unlike the highly stable C-C backbone of typical vinyl polymers, these ester groups are susceptible to hydrolysis. This provides a mechanism for creating degradable or recyclable vinyl-based polymers, which is a significant goal in developing sustainable materials. nih.govresearchgate.net Recent studies have demonstrated the creation of recyclable thermosets by incorporating β-(1,3-dioxane)ester linkages into poly(vinyl alcohol), showcasing the utility of the dioxane motif in designing circular economy plastics. researchgate.net Conversely, if the polymerization proceeds solely through vinyl addition, the resulting polymer retains the dioxane rings as side chains, which can be used for subsequent post-polymerization modification.

Research into Radical Ring-Opening Polymerization of Cyclic Acetals

The radical ring-opening polymerization (rROP) of cyclic acetals represents a significant strategy for the synthesis of polyesters and other functional polymers. This method offers the advantage of introducing heteroatoms into the polymer backbone, which can impart desirable properties such as degradability. The polymerization of 2-vinyl-1,3-dioxane derivatives, such as this compound, is a subject of ongoing research to understand the delicate balance between two competing reaction pathways: vinyl addition polymerization and radical ring-opening.

The mechanism of rROP for a generic 2-vinyl-1,3-dioxane involves the addition of a radical initiator to the vinyl group, which generates a radical intermediate. This intermediate can then either propagate through the vinyl group, leading to a polymer with the cyclic acetal unit intact in the side chain, or undergo a β-scission of the acetal ring. This ring-opening step results in the formation of an ester linkage within the polymer backbone and a new radical that continues the polymerization.

The competition between these two pathways is influenced by several factors, including the stability of the ring-opened radical, the ring strain of the cyclic acetal, and the reaction conditions. Research on analogous systems, such as the free-radical polymerization of 2-methylene-1,3-dioxane, has shown that the six-membered ring can undergo significant ring-opening (over 50%). elsevierpure.com However, substitution on the ring can dramatically alter this outcome. For instance, the introduction of fluorine substituents on similar dioxane derivatives has been shown to favor vinyl addition over ring-opening. elsevierpure.com

In the case of this compound, the presence of three methyl groups on the dioxane ring introduces steric and electronic effects that influence the propensity for ring-opening. While specific quantitative data on the percentage of ring-opening for this particular compound is not extensively documented in publicly available literature, the general principles of rROP of cyclic ketene (B1206846) acetals provide a framework for its expected behavior. The trimethyl substitution likely impacts the conformational flexibility of the dioxane ring and the stability of the resulting radical intermediates, thereby affecting the ratio of ester to acetal units in the final polymer.

| Polymerization Pathway | Resulting Structure | Key Influencing Factors |

|---|---|---|

| Vinyl Addition | Polymer with intact cyclic acetal side chains | Stability of the initial radical, steric hindrance around the vinyl group |

| Radical Ring-Opening | Polymer with ester linkages in the backbone | Ring strain, stability of the ring-opened radical, reaction temperature |

Development of Novel Synthetic Methodologies and Reagents

Beyond its role as a monomer, this compound serves as a versatile building block in the development of novel synthetic methodologies and as a precursor to specialized reagents. ontosight.ai The presence of both a protected diol functionality (the dioxane ring) and a reactive vinyl group allows for a range of chemical transformations.

The synthesis of this compound itself typically involves the acid-catalyzed reaction of a suitable diol with acrolein or its equivalent. ontosight.ai This accessibility makes it an attractive starting material for more complex molecular structures.

One area of application lies in its use as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.ai The dioxane moiety can act as a protecting group for a 1,3-diol, which can be deprotected under specific conditions to reveal the diol for further functionalization. Simultaneously, the vinyl group is amenable to a wide array of transformations, including but not limited to:

Addition Reactions: Halogenation, hydrohalogenation, and hydration can introduce new functional groups at the vinyl position.

Oxidation: The vinyl group can be oxidatively cleaved to yield a carboxylic acid or an aldehyde, or epoxidized to form an oxirane.

Cycloaddition Reactions: The vinyl group can participate in Diels-Alder and other cycloaddition reactions to construct new ring systems.

Metathesis: Cross-metathesis reactions can be employed to form new carbon-carbon double bonds with other olefins.

While specific, named reactions or methodologies that are exclusively dependent on this compound are not widely reported, its structural motifs are found in various complex molecules. For example, related substituted 1,3-dioxanes are utilized in the synthesis of fragrance compounds and other specialty chemicals. The strategic combination of the protected diol and the reactive vinyl group within one molecule allows for sequential and orthogonal chemical modifications, a key principle in modern synthetic strategy.

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Vinyl Group | Addition (e.g., HBr) | Bromoethyl-substituted dioxane |

| Oxidation (e.g., O3) | Dioxane-2-carbaldehyde | |

| Cycloaddition (e.g., with a diene) | Cyclohexenyl-substituted dioxane | |

| Metathesis (e.g., with R-CH=CH2) | Styrenyl-type dioxane derivatives | |

| Dioxane Ring | Deprotection (e.g., acid hydrolysis) | 1,3-Diol and acrolein |

Future Research Directions and Emerging Trends in 4,4,6 Trimethyl 2 Vinyl 1,3 Dioxane Chemistry

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of the 1,3-dioxane (B1201747) ring is traditionally achieved through acid-catalyzed reactions. nih.gov Future research is focused on developing more sustainable and reusable catalytic systems to replace conventional methods. A promising area is the use of solid acid catalysts. For instance, mesoporous materials like ZnAlMCM-41 have been shown to be ecofriendly, reusable, and highly selective catalysts for the Prins cyclization to form 1,3-dioxanes. thieme-connect.de The exploration of such heterogeneous catalysts minimizes waste and simplifies product purification, aligning with the principles of green chemistry.

Beyond the synthesis of the core structure, the functionalization of the vinyl group is another key area for catalytic innovation. Modern photoredox catalysis, which uses light to drive chemical reactions under mild conditions, offers powerful strategies. Protocols for the radical group transfer of vinyl silanes using photoredox catalysis have been developed, showcasing a method that could be adapted for the vinyl group in 4,4,6-trimethyl-2-vinyl-1,3-dioxane. rsc.org Furthermore, palladium-catalyzed coupling reactions, a cornerstone of modern synthesis for forming carbon-carbon bonds, represent a versatile tool for modifying the vinyl moiety, allowing for its linkage to a wide array of other organic fragments. ethz.ch These advanced catalytic methods are expected to expand the synthetic utility of the title compound significantly.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for controlling its reactivity and designing new applications. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation, and the study of this structure has been intense. thieme-connect.de Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Techniques like 1H and 13C NMR, along with Nuclear Overhauser Effect (NOE) experiments, are standard for determining the relative configuration of substituents on the dioxane ring. researchgate.netnih.gov Empirical rules based on 13C NMR chemical shifts have been established to quickly and efficiently determine the stereochemistry of 1,3-diols by analyzing their corresponding 2,2-dimethyl-1,3-dioxane (B13969650) (acetonide) derivatives. researchgate.net Other techniques such as infrared (IR) spectroscopy can be used to fingerprint the molecule and monitor its concentration during a reaction. organic-chemistry.org More advanced methods like microwave spectroscopy have also been used in conjunction with quantum chemical calculations to determine precise structural parameters of the parent 1,3-dioxane molecule. nih.gov The future will likely see increased use of techniques like ion mobility-mass spectrometry, for which predicted collision cross-section (CCS) values are already available, to gain even deeper insight into the compound's gas-phase structure and dynamics. nih.gov

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| 13C NMR | Chemical shift of C2 carbon is < δ 100 for syn-1,3-diol acetonides and > δ 100 for anti-1,3-diol acetonides. | Determination of relative stereochemistry of the parent 1,3-diol. | researchgate.net |

| 13C NMR | Chemical shifts for the two C2-methyl groups are different for syn-1,3-diol acetonides (e.g., δ 19 and δ 30) but identical for anti-1,3-diol acetonides (e.g., δ 24.6). | Distinguishes between syn and anti relative stereochemistry. | researchgate.net |

| 1H NMR | Measurement of coupling constants (J-values) and NOE experiments. | Allows determination of the relative configuration and conformation (e.g., chair vs. twist-boat) of the six-membered ring. | researchgate.netnih.gov |

| Infrared (IR) | C-O stretching vibrations typically appear in the range of 1140-1070 cm-1 and at ~940 cm-1 for cyclic ethers. | Confirms the presence of the dioxane ether functional group. | organic-chemistry.org |

| Microwave Spectroscopy | Provides rotational constants for the molecule. | Allows for the precise determination of molecular structure and bond lengths/angles when combined with isotopic substitution. | nih.gov |

Chemoinformatic and Machine Learning Approaches for Reaction Prediction

The complexity of chemical reactions, especially those involving stereochemistry, presents a significant challenge for synthetic planning. Chemoinformatics and machine learning (ML) are emerging as powerful tools to address this, moving from modeling physical reality to creating useful predictive models. nih.gov For a molecule like this compound, these computational approaches can offer valuable foresight.

ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.gov These template-free methods can generalize across a wide range of reaction types, offering fast predictions. nih.gov A key area of development is the prediction of stereoselectivity, which is crucial for compounds with multiple chiral centers like the target dioxane. nih.gov Current ML models are being critically evaluated to improve their performance on this front. nih.gov Furthermore, specific predictive frameworks for radical reactions are being built, which could be applied to the vinyl group to predict its behavior in polymerization or addition reactions. nih.gov Beyond just the products, ML can also forecast reaction rates and the influence of different solvents, providing nearly instantaneous predictions that can guide experimental design and optimization. mdpi.com The application of these predictive tools to the synthesis and reactivity of this compound could dramatically accelerate the discovery of new derivatives and reaction pathways.

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are run in continuous streams through tubes or channels rather than in a single flask, offers substantial advantages over traditional batch processing. souleresearchgroup.orgyoutube.com This technology provides superior control over reaction parameters like temperature and mixing, enhances safety (especially for highly exothermic or hazardous reactions), and improves scalability. researchgate.nettudelft.nl

Investigation of Bio-Inspired Transformations and Biocatalysis

Nature's catalysts, enzymes, operate with remarkable efficiency and selectivity under mild conditions. nih.gov Harnessing this capability through biocatalysis and creating catalysts that mimic enzymatic function are major trends in modern chemistry. nih.gov

For this compound, direct biocatalysis offers green and highly selective synthetic routes. Lipase-mediated reactions, for example, have been successfully used to prepare enantiomerically enriched 1,3-dioxane odorants, demonstrating the potential to synthesize specific stereoisomers of the title compound. organic-chemistry.org Enzymes can function effectively in non-aqueous solvents, which is crucial for organic synthesis. nih.gov The vinyl group is also a target for biocatalysis; enzymes like peroxidases and laccases can be used to initiate radical polymerization of vinyl monomers in a controlled manner. youtube.com

Beyond using enzymes directly, research into bio-inspired catalysts is booming. A key example is the metabolism of vinyl compounds in the liver, which is primarily carried out by cytochrome P450 enzymes that perform selective oxidations. nih.govnih.gov Chemists are developing small-molecule catalysts that mimic the function of these enzymes, enabling the late-stage oxidation of complex molecules at specific sites. Applying such bio-inspired catalysts to this compound could allow for precise, targeted functionalization that would be difficult to achieve with traditional chemical reagents.

Design of Dioxane-Based Ligands and Chiral Auxiliaries

The defined stereochemistry of the this compound ring makes it an excellent scaffold for applications in asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily attached to a starting material to control the stereochemical outcome of a reaction. The chiral acetal (B89532) framework of dioxanes has been shown to be an effective chiral director. youtube.com By attaching a reactive group to the dioxane, the ring's inherent chirality can guide the approach of reagents, leading to the formation of a specific stereoisomer of the product.

A more advanced application is the incorporation of the dioxane structure into chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that biases a catalytic reaction to produce one enantiomer of the product over the other. While research has been done on ligands with a 1,4-dioxane (B91453) backbone for asymmetric hydrogenation, the principle is directly transferable. nih.gov A series of chiral ligands based on acetal structures have been synthesized and successfully used in metal-catalyzed reactions, demonstrating the potential of this framework. youtube.com Designing and synthesizing new ligands and auxiliaries based on the this compound structure is a promising direction for creating novel tools for stereoselective synthesis.

Q & A

Basic Research Questions